molecular formula C13H10F2O2 B6373809 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol CAS No. 1261918-23-3

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol

Cat. No.: B6373809
CAS No.: 1261918-23-3
M. Wt: 236.21 g/mol
InChI Key: PHTBLKSDHNYRKD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2 It is a derivative of phenol, characterized by the presence of two fluorine atoms and a methoxy group attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 2-fluoro-5-methoxyphenol and 3-fluorophenol can be carried out under basic conditions to form the desired product. This reaction often requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Metal-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed Suzuki-Miyaura coupling. This reaction uses boronic acid derivatives and aryl halides in the presence of a palladium catalyst and a base like potassium phosphate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and a methoxy group can enhance its binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol: Characterized by the presence of two fluorine atoms and a methoxy group.

    3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol: Similar structure but with different positions of the fluorine and methoxy groups.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-5-12(14)11(7-9)10-4-2-8(16)6-13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTBLKSDHNYRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684288
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-23-3
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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